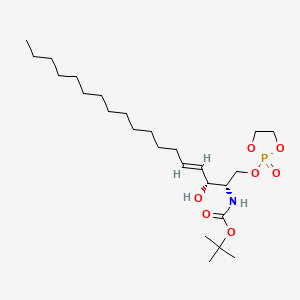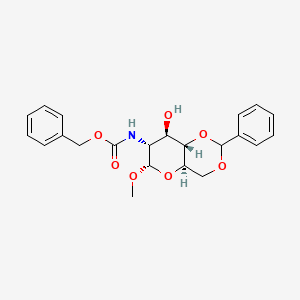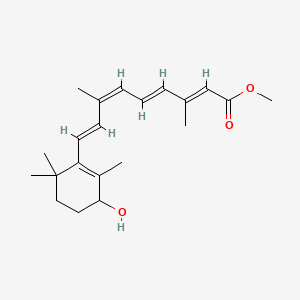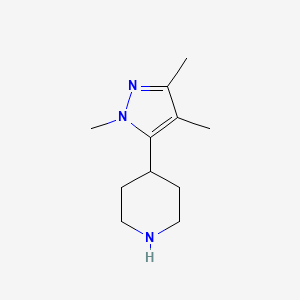
4-(2,4,5-Trimethylpyrazol-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4,5-Trimethylpyrazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a trimethylpyrazole group. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, like other piperidine derivatives, is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trimethylpyrazol-3-yl)piperidine typically involves the reaction of 2,4,5-trimethylpyrazole with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and more efficient purification techniques can enhance the overall process .
化学反応の分析
Types of Reactions
4-(2,4,5-Trimethylpyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce any carbonyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and halogenated piperidine compounds .
科学的研究の応用
4-(2,4,5-Trimethylpyrazol-3-yl)piperidine has several applications in scientific research:
作用機序
The mechanism of action of 4-(2,4,5-Trimethylpyrazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, which can lead to their effects as antipsychotic or analgesic agents . The compound may also inhibit certain enzymes or proteins involved in disease pathways, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine alkaloid with anti-inflammatory and anticancer activities.
Uniqueness
4-(2,4,5-Trimethylpyrazol-3-yl)piperidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the trimethylpyrazole group can enhance its lipophilicity and potentially improve its ability to cross biological membranes .
特性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC名 |
4-(2,4,5-trimethylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C11H19N3/c1-8-9(2)13-14(3)11(8)10-4-6-12-7-5-10/h10,12H,4-7H2,1-3H3 |
InChIキー |
PTXJSRZKZYPHQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1C)C)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)
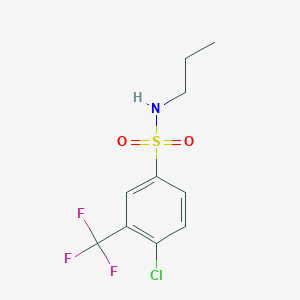
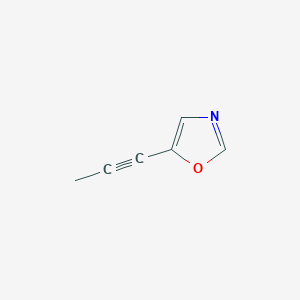
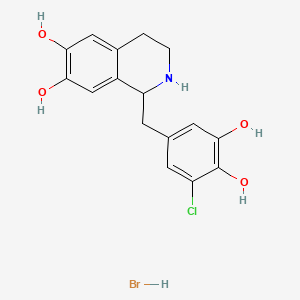
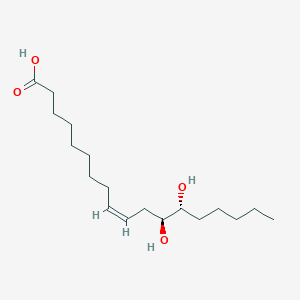
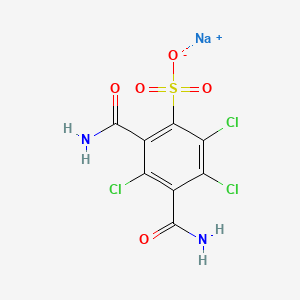
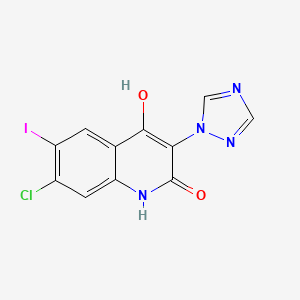
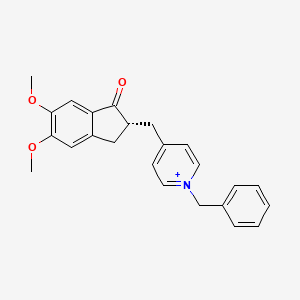
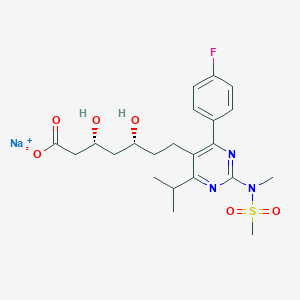
![N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B13862474.png)
![[3,4,5-Trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13862482.png)
